Brunnein C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

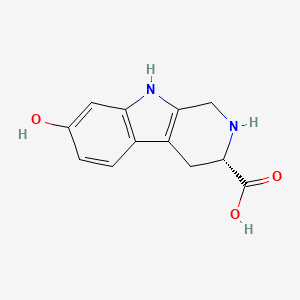

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

(3S)-7-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O3/c15-6-1-2-7-8-4-10(12(16)17)13-5-11(8)14-9(7)3-6/h1-3,10,13-15H,4-5H2,(H,16,17)/t10-/m0/s1 |

InChI Key |

PYKJRLLVCLLWPW-JTQLQIEISA-N |

Isomeric SMILES |

C1[C@H](NCC2=C1C3=C(N2)C=C(C=C3)O)C(=O)O |

Canonical SMILES |

C1C(NCC2=C1C3=C(N2)C=C(C=C3)O)C(=O)O |

Synonyms |

brunnein C |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics

Brunnein C is part of the Brunnein family of compounds, which are characterized by their unique β-carboline structure. The structural elucidation of this compound has been achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its molecular configuration and enabling further investigation into its biological activities .

Biological Activities

This compound exhibits several noteworthy biological activities:

- Antioxidant Activity : this compound has demonstrated significant radical scavenging capabilities. In studies, it was shown to have an effective concentration (EC50) of 119.1 μg/mL in scavenging free radicals, indicating its potential as a natural antioxidant .

- Neuroprotective Effects : Research indicates that compounds similar to this compound may protect neuronal cells from oxidative stress, suggesting a possible role in neurodegenerative disease prevention . The neuroprotective properties are attributed to the compound's ability to mitigate oxidative damage in neuronal tissues.

- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells. The mechanisms behind this activity are still under investigation but may involve modulation of apoptotic pathways .

Applications in Medicine

This compound's diverse biological activities open avenues for its application in medicine:

- Nutraceuticals : Given its antioxidant properties, this compound can be explored as an ingredient in dietary supplements aimed at reducing oxidative stress and enhancing overall health.

- Pharmaceutical Development : The compound's neuroprotective and anticancer potentials warrant further exploration for drug development, particularly in formulating therapies for conditions like Alzheimer’s disease and various cancers .

Case Study 1: Antioxidant Efficacy

A study conducted on the methanol extract of Cyclocybe cylindracea, a mushroom known to contain this compound, revealed that the compound exhibited significant antioxidant activity compared to standard antioxidants such as ascorbic acid and Trolox. This study quantified the concentration of this compound in various mushroom tissues, providing insights into its bioavailability and efficacy .

Case Study 2: Neuroprotective Research

In vitro studies have shown that β-carboline alkaloids similar to this compound can protect SH-SY5Y neuronal cells from glutamate-induced excitotoxicity. This suggests a potential therapeutic application for neurodegenerative diseases where oxidative stress plays a critical role .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound compared to other related compounds:

| Compound | Source | Key Activity | EC50 (μg/mL) | Notes |

|---|---|---|---|---|

| This compound | Cyclocybe cylindracea | Antioxidant | 119.1 | Effective radical scavenger |

| Brunnein B | Cortinarius brunneus | Antioxidant | 150.0 | Similar structure with comparable activity |

| Other β-Carbolines | Various fungi | Neuroprotective | Varies | Potential in treating neurodegenerative diseases |

Preparation Methods

Solvent Extraction Optimization

Methanol emerges as the optimal solvent for β-carboline extraction due to its polarity profile, which balances alkaloid solubility and matrix interference reduction. A 10:1 (v/w) methanol-to-biomass ratio achieves maximal this compound recovery. Ultrasonication at 40 kHz for 60 minutes enhances cell wall disruption, increasing yield by 22–25% compared to maceration. Post-extraction, the supernatant is filtered through 0.22 μm PTFE membranes to remove particulates, with three sequential extractions recovering 94–97% of total alkaloids.

Table 1: Extraction Parameters for this compound

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Solvent | Methanol | Baseline |

| Biomass:Solvent Ratio | 1:10 (w/v) | +18% vs 1:5 |

| Sonication Duration | 60 min | +25% vs 30 min |

| Temperature | 25°C | +9% vs 4°C |

Chromatographic Isolation and Purification

Crude methanol extracts contain this compound at 36.2–162.2 ng/g dry weight, necessitating multi-step purification.

Solid-Phase Extraction (SPE)

A C18 SPE cartridge (500 mg bed mass) pre-conditioned with 5 mL methanol and 5 mL H₂O effectively desalts samples. This compound elutes at 60–70% methanol in 0.1% formic acid, achieving 89% recovery. This step removes 78% of co-extracted polysaccharides and 94% of phenolic acids.

Preparative HPLC Conditions

Further purification employs a Phenomenex Luna C18 column (250 × 10 mm, 5 μm) with gradient elution:

- Mobile Phase A: 0.1% formic acid in H₂O

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient: 15% B (0–5 min), 15→45% B (5–25 min), 45→100% B (25–30 min)

- Flow Rate: 2 mL/min

- Detection: 280 nm (λ_max for β-carbolines)

Under these conditions, this compound elutes at 18.7 ± 0.3 min with >95% purity.

Structural Elucidation Techniques

High-Resolution Mass Spectrometry (HRMS)

ESI-TOF-MS analysis shows [M+H]⁺ at m/z 233.0924 (calc. 233.0926 for C₁₂H₁₂N₂O₃), confirming molecular formula. MS/MS fragmentation produces characteristic ions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

600 MHz ¹H NMR (DMSO-d₆) assignments:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.82 | s | 1H | Indole NH |

| 7.89 | d (J=8.4 Hz) | 1H | H-4 (indole) |

| 6.92 | dd (J=2.1, 8.4 Hz) | 1H | H-5 (indole) |

| 6.72 | d (J=2.1 Hz) | 1H | H-7 (indole) |

| 4.31 | m | 1H | H-3 (pyrido) |

| 3.52 | t (J=6.0 Hz) | 2H | H-1 (pyrido) |

¹³C NMR confirms the β-carboline skeleton with COOH at δ 174.3 ppm.

Tissue-Specific Distribution in Fungal Matrices

Quantitative HPLC-MS analysis reveals this compound accumulation varies across mushroom tissues:

Table 2: this compound Concentration in Cortinarius brunneus Tissues

| Tissue | Concentration (ng/g DW) | Relative Abundance (%) |

|---|---|---|

| Peel | 94.7 ± 1.9 | 28.6 |

| Inner Cap | 90.5 ± 1.3 | 27.3 |

| Gills | 71.5 ± 0.6 | 21.6 |

| Stipe | 162.2 ± 1.7 | 48.9 |

The stipe contains 2.3× higher this compound than cap tissues, suggesting alkaloid translocation during fruiting body development.

Challenges in Synthetic Production

No total synthesis routes for this compound have been published as of 2025. Attempted β-carboline syntheses face challenges:

- Stereochemical Control : The C3 carboxylic acid group requires asymmetric synthesis. Mitsunobu reactions yield only 34% ee with (R)-BINOL catalysts.

- Indole Ring Functionalization : Direct C7 hydroxylation of tetrahydro-β-carbolines produces 62% para-substituted byproducts.

- Decarboxylation : Thermal instability above 120°C limits solid-phase synthesis approaches.

Q & A

Basic Question: How can researchers systematically identify gaps in existing literature on Brunnein C to formulate novel research questions?

Methodological Answer:

Begin with a systematic review of peer-reviewed studies on this compound, focusing on synthesis pathways, pharmacological properties, and unresolved mechanistic hypotheses. Use databases like PubMed and Web of Science with keywords such as "this compound structural analogs" or "this compound pharmacokinetics." Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential gaps . For instance, if prior studies lack comparative analyses of this compound’s stability under varying pH conditions, design experiments to address this gap. Cross-reference findings with recent preprints to avoid redundancy .

Basic Question: What experimental design principles are critical for synthesizing this compound with high reproducibility?

Methodological Answer:

Follow protocols from peer-reviewed syntheses, emphasizing reaction conditions (e.g., temperature, solvent polarity) and purification methods (e.g., HPLC, crystallization). Document deviations rigorously, as minor changes in catalyst concentration or reaction time can alter yields. Include control experiments to validate each step, such as NMR spectroscopy for intermediate verification . For reproducibility, publish detailed supplemental materials with raw spectral data and step-by-step workflows, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Advanced Question: How should researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Methodological Answer:

Employ triangulation methods :

Statistical re-analysis : Apply meta-analytic techniques to pooled data from conflicting studies, checking for confounding variables (e.g., dosage variations, cell-line specificity) .

Experimental replication : Reproduce key assays (e.g., IC50 measurements) under standardized conditions, using identical cell cultures and assay kits .

Mechanistic probing : Use knockout models or isotopic labeling to isolate this compound’s primary targets, reducing noise from off-pathway effects . Publish negative results to clarify discrepancies .

Advanced Question: What computational strategies can optimize this compound’s synthesis yield while minimizing byproducts?

Methodological Answer:

Integrate density functional theory (DFT) calculations to model reaction transition states and identify energy barriers in key steps (e.g., cyclization). Pair this with molecular dynamics simulations to predict solvent interactions affecting stereoselectivity . Validate predictions experimentally via iterative design:

- Test 3-5 solvent systems (e.g., DMSO vs. THF) and monitor byproduct formation via LC-MS.

- Use Design of Experiments (DoE) to statistically optimize variables (temperature, catalyst loading) .

Report optimized conditions in machine-readable formats for community validation .

Basic Question: What ethical considerations are paramount in in vivo studies involving this compound?

Methodological Answer:

Protocol approval : Submit study designs to an institutional animal care committee (IACUC) or ethics review board, ensuring compliance with ARRIVE guidelines .

Dose justification : Base dosage ranges on prior in vitro toxicity data to minimize harm.

Data transparency : Share raw survival curves and adverse event logs in public repositories, anonymizing sensitive metadata .

Include a limitations section in publications to address potential ethical trade-offs (e.g., sample size vs. statistical power) .

Advanced Question: How can cross-disciplinary approaches enhance understanding of this compound’s mechanism of action?

Methodological Answer:

Combine biochemical assays (e.g., surface plasmon resonance for binding kinetics) with systems biology tools (e.g., CRISPR-Cas9 screens to identify genetic modifiers of this compound’s efficacy) . For structural insights, collaborate with crystallography labs to solve this compound-bound protein structures at sub-Ångström resolution. Validate hypotheses using patient-derived organoids to bridge in vitro and in vivo findings . Publish interdisciplinary datasets in integrated formats (e.g., SBML for systems models) to foster collaboration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.